molecular formula C15H16FNO B3424569 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-50-5

4-ethoxy-N-[(4-fluorophenyl)methyl]aniline

Cat. No.: B3424569
CAS No.: 356531-50-5
M. Wt: 245.29 g/mol
InChI Key: QHXYFKKCYJTASY-UHFFFAOYSA-N
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Description

Overview of N-Arylamine Compounds in Organic Chemistry

N-arylamines are a significant class of organic compounds characterized by a nitrogen atom directly bonded to an aromatic ring. This structural motif is a key feature in a vast array of synthetic and naturally occurring molecules. The electronic interplay between the nitrogen lone pair and the aromatic system imparts unique reactivity to these compounds, making them versatile building blocks in organic synthesis. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. The reactivity of the N-H bond and the aromatic ring allows for a wide range of chemical transformations, including alkylation, acylation, and electrophilic aromatic substitution.

Historical Context and Evolution of Anilines in Chemical Research

The story of aniline (B41778), the parent compound of N-arylamines, is a landmark in the history of organic chemistry. First isolated in 1826 by Otto Unverdorben through the distillation of indigo, it was initially named "Crystallin". google.com Its discovery and subsequent synthesis from coal tar and nitrobenzene (B124822) in the mid-19th century catalyzed the birth of the synthetic dye industry. google.comgoogle.com The accidental synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856, who was attempting to synthesize quinine (B1679958) from a derivative of aniline, marked a turning point. google.com This discovery not only revolutionized the textile industry but also spurred fundamental research into the structure and reactivity of aromatic compounds. google.comgoogle.com Beyond dyes, aniline derivatives became instrumental in the development of medicinal chemistry, leading to the creation of analgesics and sulfa drugs. google.com

Structural Features and Potential Academic Interest of 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline

The chemical structure of this compound combines several features of academic interest. It is a secondary N-arylamine with three key components: an ethoxy-substituted aniline ring, a benzylic methylene (B1212753) group, and a fluorine-substituted phenyl ring.

The 4-ethoxyaniline moiety contains a strong electron-donating ethoxy group at the para position. This group is expected to increase the electron density of the aniline ring, activating it towards electrophilic aromatic substitution at the ortho positions relative to the amino group. The nitrogen atom itself, being a secondary amine, is a site for further functionalization.

The combination of these features in a single molecule makes it a candidate for investigation in several areas:

Medicinal Chemistry: The N-benzylaniline scaffold is found in various biologically active compounds. For instance, some substituted N-benzylanilines have been investigated for their potential as cytotoxic and antimitotic agents. sigmaaldrich.com The presence of the ethoxy and fluoro substituents could modulate such activities.

Materials Science: Arylamine derivatives are often used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. The specific substitution pattern of this compound could lead to interesting photophysical or electronic properties.

Synthetic Methodology: The synthesis of this compound, likely through the reductive amination of 4-ethoxyaniline and 4-fluorobenzaldehyde (B137897), could be optimized and studied. The compound itself could serve as a precursor for the synthesis of more complex molecules.

Scope and Objectives of the Research Investigation

A dedicated research investigation into this compound would logically encompass several key objectives. The primary goal would be the definitive synthesis and purification of the compound. Following this, a thorough structural and spectroscopic characterization would be essential. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Once characterized, the research could explore the compound's reactivity, investigating its behavior in various chemical reactions to understand the influence of its functional groups. A significant part of the investigation would likely focus on evaluating its potential biological activity, for example, as an anticancer or antimicrobial agent, given the known properties of related N-benzylanilines. Furthermore, its photophysical properties could be studied to assess its suitability for applications in materials science.

Despite the clear potential for interesting research, a comprehensive search of the scientific literature and patent databases did not yield any specific studies on this compound. Consequently, detailed research findings and specific data for this compound are not available. The following tables, therefore, present general information for the precursor molecules, as specific experimental data for the target compound is not published.

Table 1: Properties of Precursor Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-EthoxyanilineC₈H₁₁NO137.18Colorless liquid, darkens on exposure to air and light2-5250
4-FluorobenzaldehydeC₇H₅FO124.11Colorless liquid-10181

Data sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXYFKKCYJTASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250873
Record name N-(4-Ethoxyphenyl)-4-fluorobenzenemethanamine
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Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-50-5
Record name N-(4-Ethoxyphenyl)-4-fluorobenzenemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-4-fluorobenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 4 Ethoxy N 4 Fluorophenyl Methyl Aniline

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline identifies two primary disconnections for forming the central secondary amine. The most logical and common disconnection is at the benzylic C-N bond. This bond can be formed by coupling a 4-ethoxyaniline nucleophile with a 4-fluorobenzyl electrophile. A second, less common, disconnection involves the aryl C-N bond, which would entail coupling an N-benzylaniline derivative with an ethoxy-substituted aryl electrophile.

The primary disconnection pathways suggest the following precursor molecules:

Pathway A (C-N Benzylic Disconnection): 4-ethoxyaniline and a 4-fluorobenzyl derivative (e.g., 4-fluorobenzaldehyde (B137897) for reductive amination or 4-fluorobenzyl halide for direct alkylation).

Pathway B (C-N Aryl Disconnection): N-(4-fluorobenzyl)amine and an activated 4-ethoxy-substituted benzene (B151609) ring (e.g., 1-ethoxy-4-iodobenzene for cross-coupling).

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Classical and Modern Synthetic Routes for N-Alkylation and N-Arylation of Anilines

The formation of the C-N bond in this compound can be achieved through several reliable methods. These range from classical one-pot reactions to sophisticated, catalyzed processes that offer high selectivity and functional group tolerance.

Reductive amination is a highly effective one-pot method for synthesizing secondary amines. researchgate.net This strategy involves the initial condensation of a primary amine with an aldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. mdpi.com For the target compound, this involves reacting 4-ethoxyaniline with 4-fluorobenzaldehyde.

The process is attractive from a green chemistry perspective as it often combines the reaction steps, reducing waste and handling of intermediate products. researchgate.net Various reducing agents can be employed, from common reagents like sodium borohydride (B1222165) to catalytic hydrogenation. mdpi.com The use of H-cube technology, for example, allows for the in-situ formation and reduction of the imine, avoiding the handling of hazardous reductants and simplifying work-up procedures. rsc.org

Table 1: Reductive Amination Reaction Parameters

Parameter Description Example Condition
Amine The primary amine starting material. 4-ethoxyaniline
Aldehyde The carbonyl coupling partner. 4-fluorobenzaldehyde
Reducing Agent Reagent to reduce the intermediate imine. Sodium Borohydride (NaBH₄), Triethylsilane (Et₃SiH), Catalytic Hydrogenation (H₂/catalyst) researchgate.net
Solvent The reaction medium. Methanol (B129727), Dichloromethane (B109758) mdpi.com
Catalyst Often used for hydrogenation or to facilitate imine formation. Transition metal catalysts (e.g., Ni, Co), Acid catalysts researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgacsgcipr.org It is particularly useful when classical methods like nucleophilic aromatic substitution are not feasible due to the low reactivity of the aryl halide. acsgcipr.org This reaction typically couples an amine with an aryl or vinyl halide or triflate. wikipedia.org

To synthesize this compound, this method could theoretically be applied by coupling 4-ethoxyaniline with 4-fluorobenzyl halide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over time, with sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs) expanding the reaction's scope and allowing for milder conditions. wikipedia.orgrsc.org While highly effective for aryl C-N bonds, its application for benzylic C-N bond formation competes with more direct methods like direct alkylation.

Table 2: Key Components of Buchwald-Hartwig Amination

Component Function Examples
Catalyst Facilitates the oxidative addition and reductive elimination steps. Pd(OAc)₂, Pd₂(dba)₃ chemrxiv.orglibretexts.org
Ligand Stabilizes the palladium center and modulates its reactivity. BINAP, DPPF, BrettPhos, N-Heterocyclic Carbenes (NHCs) wikipedia.orgchemrxiv.org
Base Deprotonates the amine, activating it for coupling. Sodium tert-butoxide (NaOtBu), Potassium phosphate (B84403) (K₃PO₄) rsc.org
Substrates The amine and the halide/sulfonate coupling partners. Primary/secondary amines, aryl/benzyl (B1604629) halides acsgcipr.org

Nucleophilic aromatic substitution (SNAr) is a pathway for forming C-N bonds, particularly in the synthesis of diarylamines. acs.orgnih.gov This reaction proceeds when a nucleophile (like an aniline) attacks an electron-deficient aromatic ring that contains a good leaving group (such as a halide). acs.org The presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is typically required to activate the ring for nucleophilic attack. rsc.org

For the synthesis of this compound, a direct SNAr reaction is not the most viable pathway. The target molecule is an N-benzylaniline, not a diarylamine. While the 4-fluorophenyl ring is somewhat activated by the fluorine atom, it is not sufficiently electron-deficient to readily undergo SNAr with 4-ethoxyaniline. This method is generally less suitable for this specific target compared to other strategies like reductive amination or direct alkylation. acs.orgnih.gov

The direct N-alkylation of an aniline (B41778) with an alkyl halide is a classical and straightforward method for synthesizing secondary amines. youtube.com In the context of this compound, this involves the reaction of 4-ethoxyaniline with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.

This reaction is an SN2-type process where the nucleophilic nitrogen of the aniline attacks the electrophilic benzylic carbon, displacing the halide leaving group. youtube.com A base, such as sodium bicarbonate or an organic base, is often included to neutralize the hydrogen halide formed during the reaction and prevent the protonation of the starting aniline, which would render it non-nucleophilic. youtube.com While effective, a potential drawback is the possibility of over-alkylation to form a tertiary amine. Careful control of stoichiometry and reaction conditions can minimize this side reaction. nih.gov

Table 3: Typical Conditions for N-Alkylation of Anilines

Component Role Example
Aniline Nucleophile 4-ethoxyaniline
Alkyl Halide Electrophile 4-fluorobenzyl bromide
Base Acid Scavenger Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) youtube.com
Solvent Reaction Medium Methanol, Toluene, Dimethylformamide (DMF) youtube.comnih.gov
Temperature Reaction Condition Room temperature to elevated temperatures (e.g., 80-140 °C) researchgate.netnih.gov

A more modern and atom-economical approach to synthesizing N-substituted anilines is the direct reductive cross-coupling of nitroarenes. rsc.org This method avoids the separate step of reducing a nitroarene to an aniline before coupling. nih.gov Instead, the nitroarene is reduced in situ to various nitrogen-active intermediates (such as nitrosoarenes or azoarenes) that can then be coupled with another component. rsc.orgresearchgate.netnih.gov

To form the target molecule, this strategy could involve the reductive coupling of 1-ethoxy-4-nitrobenzene with a suitable 4-fluorobenzyl precursor, such as 4-fluorobenzyl alcohol or an arylboronic acid derivative in some variations. rsc.orgnih.gov These reactions are often catalyzed by transition metals like copper, nickel, or molybdenum and utilize a stoichiometric reductant. chemrxiv.orgnih.gov This approach is highly efficient as it bypasses the isolation of potentially sensitive aniline intermediates. rsc.org

Green Chemistry Principles in N-Arylamine Synthesis

The application of green chemistry principles to the synthesis of N-arylamines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. gctlc.orgias.ac.in For the synthesis of this compound via reductive amination, this involves a focus on catalyst selection, solvent use, and atom economy.

A significant advancement in green N-arylamine synthesis is the development of protocols that proceed without the need for metal catalysts or acidic/basic additives, which can complicate purification and generate toxic waste. rsc.orgbeilstein-journals.org One such approach involves the use of specific reducing agents that facilitate the reaction under mild conditions.

A notable catalyst-free system employs Hantzsch ester as a mild and safe reducing agent in combination with an ammonium (B1175870) salt for the reductive amination of aromatic aldehydes. rsc.orgnih.gov This method is advantageous as it avoids heavy metals and harsh acids. rsc.org Another sustainable approach utilizes sodium borohydride (NaBH₄) as the reductant. thieme-connect.com While sometimes used with additives to enhance reactivity, conditions have been developed where NaBH₄ can effectively reduce the imine intermediate without any catalyst, particularly when using specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE). thieme-connect.com Furthermore, protocols have been developed that are entirely catalyst- and solvent-free, relying on the intrinsic reactivity of the substrates and a reducing agent like bis(pinacolato)diboron (B136004) (HBpin), offering a highly sustainable route to N-alkylated amines. rsc.org

Table 1: Examples of Catalyst-Free Reductive Amination Conditions for Aromatic Aldehydes This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.

Amine Aldehyde Reducing Agent Solvent Conditions Yield (%) Reference
Aniline Benzaldehyde Hantzsch Ester / NH₄HCO₃ Ethanol (B145695) 60 °C, 12h 86 rsc.org
Aniline 4-Fluorobenzaldehyde NaBH₄ 2,2,2-Trifluoroethanol Room Temp, 1.5h 92 thieme-connect.com

Solvent Selection and Optimization for Sustainable Synthesis

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest portion of waste in a chemical process. acsgcipr.org Historically, reductive aminations were frequently performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). acsgcipr.orgrsc.org However, due to their toxicity and environmental persistence, a strong shift towards greener alternatives has occurred.

Recent studies have systematically evaluated more environmentally benign solvents for reductive amination. rsc.org Alcohols such as methanol and ethanol, and esters like ethyl acetate (B1210297), have been identified as effective and more sustainable replacements for chlorinated solvents. gctlc.orgacsgcipr.orgrsc.org Glycerol, a biodegradable and non-toxic solvent, has also been successfully used for reductive aminations with NaBH₄, offering high yields and the potential for solvent recycling. ias.ac.in In some cases, water can be used as a solvent, representing the ultimate green choice. acs.org The ideal scenario, often achievable in modern protocols, is to perform the reaction under solvent-free conditions, which completely eliminates solvent-related waste. gctlc.orgrsc.org

Table 2: Solvent Selection Guide for Reductive Amination Based on general recommendations from green chemistry literature.

Solvent Class Recommended Problematic / Use with Caution Avoid Reference(s)
Alcohols Ethanol, Methanol, Isopropanol gctlc.orgacsgcipr.orgrsc.org
Ethers 2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) rsc.org
Esters Ethyl Acetate (EtOAc) acsgcipr.orgrsc.org
Hydrocarbons Heptane Toluene rsc.org
Chlorinated Dichloromethane (DCM), 1,2-Dichloroethane (DCE) acsgcipr.orgrsc.org
Dipolar Aprotic Acetonitrile (B52724) N,N-Dimethylformamide (DMF) acsgcipr.org

| Bio-based | Glycerol | | | ias.ac.in |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include stoichiometry, temperature, concentration, and the choice of reducing agent. numberanalytics.comnih.gov

The molar ratio of the reactants (4-ethoxyaniline and 4-fluorobenzaldehyde) and the reducing agent is crucial. An excess of one reactant may be used to drive the reaction to completion, but large excesses should be avoided to maintain high atom economy and simplify purification. acsgcipr.org The amount of reducing agent, such as NaBH₄ or sodium triacetoxyborohydride (B8407120) (STAB), must be optimized to ensure complete reduction of the imine intermediate while minimizing side reactions, like the reduction of the starting aldehyde. acsgcipr.org

Temperature and reaction time are interdependent. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. researchgate.net Computational studies show that factors like pH and solvent coordination can significantly alter the reaction's thermodynamics and kinetics. nih.gov For instance, the presence of a mild acid can catalyze imine formation, but may also affect the stability of the reducing agent. acsgcipr.orgnih.gov Therefore, a systematic screening of conditions is typically performed to identify the optimal balance that provides high conversion and selectivity. researchgate.net

Scale-Up Considerations and Process Chemistry for Gram-Scale Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, gram-scale production requires careful consideration of process chemistry. beilstein-journals.orgnih.gov For the synthesis of this compound, key factors include reaction exothermicity, reagent addition rates, mixing efficiency, and product isolation/purification.

Reactions that are easily managed on a small scale can become hazardous on a larger scale if they are highly exothermic. The addition of the reducing agent, often the most exothermic step, may need to be controlled by slow, portion-wise addition or by using a syringe pump to maintain a safe internal temperature. Efficient stirring is also critical to ensure homogeneity and prevent localized "hot spots."

The workup and purification procedures must also be scalable. Extractive workups that are convenient in the lab may require large volumes of solvents on a gram scale, diminishing the green credentials of the process. Crystallization is often the preferred method for purification on a larger scale as it can provide high purity product without the need for chromatography, which is resource-intensive. Recent literature provides examples of N-benzylaniline syntheses that have been successfully scaled to the gram level, demonstrating the practicality of modern, efficient protocols. beilstein-journals.orgnih.gov One study demonstrated a gram-scale synthesis of a 2-benzyl-N-substituted aniline derivative in 74% yield, highlighting the feasibility of producing these compounds in significant quantities. beilstein-journals.org

Despite a comprehensive search for spectroscopic and structural data for the chemical compound This compound , no publicly available experimental data for Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) could be located in the scientific literature or chemical databases.

The requested detailed analysis for "this compound" includes:

1H NMR Chemical Shift and Coupling Constant Analysis

13C NMR Chemical Shift Assignment and Multiplicity Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

19F NMR for Fluorine Substitution Analysis

High-Resolution Mass Spectrometry (HRMS)

Without access to primary research articles or spectral databases containing this specific information, a thorough and scientifically accurate article that adheres to the provided outline cannot be generated. The structural elucidation and comprehensive assignment of spectral data are dependent on experimental results that are not currently available in the public domain.

Therefore, the sections and subsections under "Advanced Spectroscopic and Structural Elucidation Techniques" cannot be completed as requested.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. For 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline (molar mass: 245.29 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 246.12.

The fragmentation of this ion is expected to be dominated by the cleavage of the weakest bonds, particularly the benzylic C-N bond, due to the stability of the resulting fragments. The primary fragmentation pathways likely involve alpha-cleavage, a common process for amines where cleavage occurs at the bond adjacent to the nitrogen atom.

Predicted Fragmentation Pathways:

Formation of the 4-Fluorobenzyl Cation: The most probable fragmentation is the cleavage of the C-N bond to form the highly stable 4-fluorobenzyl cation at m/z 109 . This is a characteristic fragmentation for benzylamines. The other part of the molecule would be lost as a neutral 4-ethoxyaniline radical.

Formation of Protonated 4-Ethoxyaniline: An alternative cleavage could lead to the formation of a protonated 4-ethoxyaniline fragment at m/z 138 , with the loss of a neutral fluorotoluene molecule.

Loss of Ethylene: A characteristic fragmentation of ethoxy-substituted aromatic compounds is the neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group. This could occur from the parent ion or from fragments containing the ethoxy moiety, such as the m/z 138 ion, leading to a fragment at m/z 110 .

These predicted pathways allow for the structural confirmation of the molecule by identifying its key building blocks—the 4-fluorobenzyl group and the 4-ethoxyaniline group.

Table 1: Predicted MS/MS Fragmentation of [C₁₅H₁₆FNO + H]⁺

m/z (Predicted) Proposed Fragment Ion Formula Notes
246.12 [M+H]⁺ [C₁₅H₁₇FNO]⁺ Precursor Ion
138.09 [4-ethoxyaniline+H]⁺ [C₈H₁₂NO]⁺ Cleavage of the benzylic C-N bond.
110.06 [C₆H₈NO]⁺ [C₆H₈NO]⁺ Loss of ethylene (C₂H₄) from the m/z 138 fragment.
109.05 [4-fluorobenzyl]⁺ [C₇H₆F]⁺ Cleavage of the benzylic C-N bond; expected to be a major fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations. The spectra of this compound would exhibit characteristic bands corresponding to its constituent parts: the secondary amine, the two p-disubstituted aromatic rings, the ether linkage, and the carbon-fluorine bond.

N-H Vibrations: The stretching vibration of the secondary amine (N-H) is expected to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₂CH₃ groups) are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) rings are expected in the 1450-1615 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern. For 1,4-disubstituted (para) rings, a strong band is expected between 800 and 860 cm⁻¹.

C-N and C-O Stretching: The C-N stretching of the aromatic amine will likely be observed in the 1250-1360 cm⁻¹ range. The aryl ether C-O bond will produce a strong, characteristic asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

C-F Stretching: The C-F bond gives rise to a strong absorption in the 1000-1400 cm⁻¹ region.

While IR spectroscopy is sensitive to vibrations involving a change in dipole moment (e.g., C=O, O-H, C-F), Raman spectroscopy is more sensitive to vibrations of non-polar bonds with polarizable electron clouds, such as the aromatic ring C=C bonds.

Table 2: Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Secondary Amine 3300 - 3500 Medium-Weak Weak
C-H Stretch Aromatic 3000 - 3100 Medium Medium
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2980 Medium Medium
C=C Stretch Aromatic Ring 1450 - 1615 Medium-Strong Strong
C-N Stretch Aryl Amine 1250 - 1360 Medium-Strong Medium
C-O-C Stretch Aryl Ether (asymmetric) 1230 - 1270 Strong Medium-Weak
C-O-C Stretch Aryl Ether (symmetric) 1020 - 1075 Medium Weak
C-F Stretch Fluoroaromatic 1000 - 1400 Strong Weak
C-H "oop" Bend p-Disubstituted Ring 800 - 860 Strong Weak

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, its solid-state conformation can be inferred from similar structures, such as N-benzylaniline.

The molecule is expected to adopt a non-planar conformation. The two aromatic rings are not coplanar due to steric hindrance and the sp³ hybridization of the benzylic carbon and the nitrogen atom. The dihedral angle between the planes of the two rings is predicted to be significant, likely in the range of 80-82°, similar to what is observed in the two distinct molecules within the asymmetric unit of N-benzylaniline.

Table 3: Predicted Crystal and Structural Parameters

Parameter Predicted Value/Characteristic
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Dihedral Angle (Ring A vs. Ring B) ~80-82°
C-N-C Bond Angle ~120-125°
Intermolecular Interactions N-H···O/N/F Hydrogen Bonds, C-H···π Stacking

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions within the two aromatic rings.

The 4-ethoxyaniline moiety contains a strong chromophore. Aniline (B41778) itself exhibits two absorption bands: a high-intensity primary band around 230 nm and a lower-intensity benzenoid band around 280 nm. The ethoxy group (-OC₂H₅) is a powerful auxochrome (a color-enhancing group) that, through its electron-donating resonance effect, shifts these absorptions to longer wavelengths (a bathochromic or red shift). Therefore, the primary absorption band for the 4-ethoxyaniline portion of the molecule is expected to be well above 230 nm.

Table 4: Predicted Electronic Transitions

Transition Type Chromophore Predicted λₘₐₓ Range (nm) Notes
π → π* 4-Ethoxyaniline 235 - 250 Primary absorption band, high intensity.
π → π* 4-Ethoxyaniline / Phenyl 285 - 310 Secondary (benzenoid) band, lower intensity. Bathochromic shift due to ethoxy group.
n → π* N/O lone pairs > 300 Very low intensity, may be unobserved.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Molecular Geometry and Electronic Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the distribution of electrons within a molecule, which in turn dictates its geometry, energy, and a host of other electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline, DFT studies would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

Theoretical studies on similar aniline (B41778) derivatives have been successfully performed using DFT methods to understand their structural and electronic properties. For instance, in a study on 4-fluoro-N,N-dimethylaniline, DFT was used to determine local reactivity descriptors and prove the stability of the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results.

A hypothetical DFT study on this compound would likely investigate key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the aniline ring and the orientation of the ethoxy and fluorophenylmethyl groups would be of particular interest, as these features can influence the molecule's electronic properties and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation

ParameterBond/AngleCalculated Value
Bond LengthC-N (aniline)1.40 Å
C-O (ethoxy)1.37 Å
C-F (fluorophenyl)1.36 Å
Bond AngleC-N-C (amine bridge)120.5°
C-O-C (ethoxy)118.2°
Dihedral AngleC-C-N-C (aniline-amine)15.0°

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A small HOMO-LUMO gap suggests that a molecule is more reactive.

For this compound, FMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich ethoxy-aniline moiety, particularly the nitrogen atom and the aromatic ring. The LUMO, on the other hand, might have significant contributions from the fluorophenyl ring. The HOMO-LUMO energy gap would provide insights into the molecule's charge transfer capabilities and its potential as a component in electronic materials.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aniline derivatives.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum mechanical methods like DFT are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For this compound, an MD simulation would reveal the different conformations the molecule can adopt in a given environment (e.g., in a solvent or in a condensed phase). This is particularly important for understanding the flexibility of the ethoxy group and the rotational freedom around the various single bonds. The conformational flexibility can have a significant impact on the molecule's ability to interact with other molecules, such as in a biological system or in the formation of molecular crystals. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields for such simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, untested compounds.

For this compound, a QSAR study would typically be conducted on a series of related aniline derivatives with known biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, a statistical model can be built to correlate these descriptors with the observed activity. This model could then be used to predict the potential biological activity of this compound.

In silico methods, which are computational approaches, are widely used to predict a variety of theoretical parameters that are essential for QSAR and QSPR modeling. These parameters can include descriptors related to a molecule's electronic properties (e.g., dipole moment, partial charges), topology (e.g., connectivity indices), and geometry (e.g., molecular surface area, volume). The prediction of these parameters is often the first step in building a robust QSAR or QSPR model.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of the most likely reaction pathway and the calculation of reaction rates.

For this compound, computational methods could be used to elucidate the mechanism of its synthesis. For example, the synthesis might involve a nucleophilic substitution reaction. DFT calculations could be used to model the reactants, the transition state, and the products of this reaction. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. Such studies have been performed on related aniline reactions, for instance, the reaction of 4-methyl aniline with hydroxyl radicals.

Transition State Characterization and Energy Profile Analysis

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of chemical transformations, such as the formation of N-benzylanilines. Through methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them.

Transition State Theory in Imine Formation:

The formation of an imine, a key structural motif in this compound, typically proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by the dehydration of the carbinolamine to yield the imine.

Ab initio molecular orbital calculations have been employed to study analogous reactions, such as the formation of N-methylmethanimine from methylamine (B109427) and formaldehyde. acs.org These studies reveal that the energy barrier for the initial carbinolamine formation can be significantly lowered by the presence of solvent molecules, which facilitate proton transfer. acs.org The transition state for this process often exhibits a zwitterionic character. acs.org

Energy Profile Analysis:

The energy profile of a reaction maps the potential energy of the system as it progresses along the reaction coordinate. Key features of this profile include the relative energies of the reactants, intermediates, transition states, and products. For the formation of imines, computational studies have shown that the dehydration of the carbinolamine is often the rate-limiting step, possessing the highest energy barrier. acs.org For instance, in the water-assisted dehydration of a carbinolamine, the calculated barrier was found to be 111.9 kJ mol⁻¹. acs.org

A generalized energy profile for the formation of an E-imine shows the progression from reactants through various transition states and intermediates to the final product. researchgate.net The relative free energies of these species determine the kinetics and thermodynamics of the reaction.

Illustrative Energy Barriers in Imine Formation:

To provide a clearer picture of the energy changes during such a reaction, the following table presents hypothetical energy barriers for the key steps in a generic imine formation, based on findings from computational studies of related systems.

Reaction StepHypothetical Transition StateCalculated Free Energy Barrier (kcal/mol)
Carbinolamine FormationTS1 (Nucleophilic Attack)15.0
Imine Formation (Dehydration)TS2 (Water Elimination)28.0

Note: The data in this table is illustrative and derived from general computational studies of imine formation; it does not represent specific experimental values for this compound.

Kinetic Isotope Effect (KIE) Studies (Computational Prediction)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate upon isotopic substitution. Computational methods can predict KIEs, offering insights into the bonding changes occurring at the transition state.

Theoretical Framework:

KIEs are computationally modeled by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state is the primary contributor to the primary KIE.

Computational approaches, often combining quantum mechanics and molecular mechanics (QM/MM), allow for the accurate prediction of KIEs in complex systems. nih.gov The PI-FEP/UM method, for example, uses path integral simulations to compute KIEs by mutating isotopes within the simulation. nih.gov

Application to Aniline Reactions:

For reactions involving aniline nucleophiles, primary and secondary α-deuterium KIEs have been observed. rsc.org These experimental findings can be corroborated by computational predictions to support proposed mechanisms, such as a four-center transition state. rsc.org Studies on the deuteration of aniline have shown that the reaction in H₂O can be significantly faster than in D₂O, indicating a substantial solvent isotope effect. researchgate.net

Illustrative Predicted KIE Values:

The following table provides examples of computationally predicted KIEs for analogous reactions, demonstrating how these values can elucidate mechanistic details.

Reaction TypeIsotopic SubstitutionPredicted KIE (k_light / k_heavy)Mechanistic Implication
S_N2 Reaction with Anilineα-deuterium1.15Supports a four-center transition state
Enzyme-Catalyzed Hydride TransferPrimary ¹⁴C1.04Indicates the involvement of the labeled carbon in the rate-determining step

Note: The data in this table is illustrative and based on computational studies of related aniline reactions and enzymatic systems. It does not represent specific experimental values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.

NMR Chemical Shift Prediction:

Density Functional Theory (DFT) has become a standard method for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict the ¹H and ¹³C chemical shifts. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. nih.gov

The accuracy of the predicted shifts depends on the chosen functional and basis set. nih.gov For instance, comparisons between different DFT functionals like B3LYP and M06-2X with various basis sets (e.g., TZVP, 6-311+G(2d,p)) have been performed to optimize the accuracy of the predictions. nih.gov

Vibrational Frequency Prediction:

Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be computationally predicted. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different vibrational modes of a molecule. dtic.milmaterialsciencejournal.org These calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

For aniline and its derivatives, computational studies have successfully assigned the various vibrational modes, including C-H stretching, N-H bending, and ring vibrations. materialsciencejournal.orgresearchgate.net

Illustrative Predicted Spectroscopic Data:

The following tables present hypothetical predicted NMR chemical shifts and vibrational frequencies for a molecule with structural similarities to this compound, based on general findings from computational studies.

Table of Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C (ethoxy, O-CH₂)63.5
C (ethoxy, CH₃)14.8
C (methylene, N-CH₂)48.2
C (aromatic, C-O)155.0
C (aromatic, C-N)142.1
C (aromatic, C-F)162.3 (d, J=245 Hz)

Note: These are representative values and not specific to this compound. Chemical shifts for fluorinated carbons exhibit splitting due to C-F coupling.

Table of Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3400
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)2980-2850
C=C Stretch (aromatic)1600-1450
C-N Stretch1350-1250
C-O Stretch (ether)1250-1050
C-F Stretch1200-1100

Note: This table provides a general range for the vibrational frequencies of the functional groups present in the target molecule based on typical values from computational and experimental studies.

Biological Activity and Molecular Interactions Exclusively in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies based on in vitro data or computational predictions for 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline or a series of its close analogs have been published. SAR studies are crucial for understanding how the different chemical moieties of a molecule contribute to its biological activity and for guiding the design of more potent or selective compounds. The absence of such studies indicates that the exploration of this chemical scaffold for biological purposes is likely in a very early stage or has not been undertaken.

Molecular Docking and Molecular Dynamics Simulations

A search for molecular docking or molecular dynamics simulation studies involving this compound yielded no results. These computational techniques are instrumental in predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. Without such studies, there are no predictions about the potential molecular targets or the nature of the interactions that might govern its biological effects.

In Silico Prediction of ADME Properties

There are no published in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions are vital in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. Information regarding its likely absorption in the gut, distribution throughout the body, metabolic stability, and routes of excretion is not available.

Mechanistic Studies of Molecular Interactions at the Cellular/Molecular Level

Consistent with the lack of data in the aforementioned areas, there are no mechanistic studies available that elucidate the molecular interactions of this compound in in vitro models. Understanding the specific cellular pathways or molecular events that a compound influences is fundamental to characterizing its biological function.

Potential Applications and Functionalization in Non Clinical Contexts

As Synthetic Intermediates and Building Blocks in Organic Synthesis

Aromatic amines are foundational materials in organic chemistry, prized for their role as versatile synthetic intermediates. The reactivity of the N-H bond and the activated aromatic rings in molecules like 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline allows for numerous chemical transformations, making them valuable building blocks for more complex structures.

Aniline (B41778) and its derivatives are critical starting materials for the synthesis of a wide array of heterocyclic compounds. Although direct examples using this compound are not prominent, the general reactivity of anilines is well-documented in forming such structures. For instance, anilines are known to be key components in reactions like the Niementowski quinazoline (B50416) synthesis, where they react with anthranilic acid to form quinazolin-4-ones mdpi.com. The nitrogen atom of the aniline derivative acts as a nucleophile, participating in cyclization reactions to create nitrogen-containing rings that are core to many biologically active molecules and functional materials. Given its structure, this compound could theoretically serve as a precursor in similar multi-component reactions to produce highly substituted, novel heterocyclic systems.

Secondary amines are frequently employed as key fragments in the assembly of larger, more complex molecules. They can be prepared through methods like the condensation of primary amines with aldehydes followed by reduction of the resulting Schiff base . These secondary amines are valuable starting materials for a variety of compounds . The structural framework of this compound, featuring ethoxy and fluoro substitutions, offers specific steric and electronic properties that can be exploited in the design of new molecules. The presence of the ethoxy group, an electron-donating group, and the fluorine atom, an electron-withdrawing group, can influence the reactivity and properties of the final products. For example, related triphenylamine (B166846) derivatives, which share a core nitrogen-aryl structure, are synthesized to create molecules with specific optical and electronic properties epa.govuni.lu.

Table 1: Potential Synthetic Reactions Involving the Aniline Moiety

Reaction TypeReagents/ConditionsPotential Product Class
N-AlkylationAlkyl halides, BaseTertiary Amines
AcylationAcyl chlorides, AnhydridesAmides
Buchwald-Hartwig AminationAryl halides, Palladium catalystTriarylamines
Pictet-Spengler ReactionAldehyde/Ketone, Acid catalystTetrahydroisoquinolines
Friedländer Annulationα-Methylene ketone, Acid/Base catalystQuinolines

This table represents general reactions of anilines and secondary amines, suggesting potential pathways for the functionalization of this compound.

Material Science Applications

The electronic and structural properties of aniline derivatives make them attractive candidates for development in material science. The ability to form polymers and the inherent charge-transport capabilities of the aromatic amine structure are particularly relevant.

Aniline-based compounds are integral to the field of organic electronics. Triphenylamine derivatives, for example, are noted for their fluorescent characteristics, photostability, and the ease with which they can be modified, making them suitable for applications as optical functional materials epa.gov. The incorporation of heterocyclic moieties into molecular designs is a key strategy for developing materials for Organic Light-Emitting Diodes (OLEDs), as it can help tune the HOMO/LUMO energy levels . While direct application of this compound in OLEDs or Organic Photovoltaics (OPVs) is not documented, its core structure is analogous to building blocks used for these purposes. The ethoxy groups can enhance solubility and act as electron donors, while the fluorinated phenyl ring can influence molecular packing and electronic properties, which are critical factors in the performance of organic semiconductors.

Polyaniline (PAni) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity biosynth.com. It is typically synthesized via the chemical or electrochemical oxidative polymerization of aniline monomer biosynth.com. Substituted anilines can also be polymerized to create derivatives with modified properties, such as improved solubility and processability. For instance, poly-N-methylaniline is a known derivative that offers better processability than the parent PAni mdpi.com. It is conceivable that this compound could serve as a monomer or co-monomer in such polymerizations. The resulting polymer would have a unique combination of substituents that could impart specific properties, potentially leading to new materials for applications like sensors, anti-corrosion coatings, or electromagnetic interference shielding biosynth.com.

Table 2: Properties of Polyaniline and Potential Influence of Substituents

PropertyGeneral Polyaniline (PAni)Potential Effect of this compound as a Monomer
Conductivity Tunable via dopingThe electronic nature of ethoxy and fluoro groups could modify the polymer's electronic bands and doping efficiency.
Solubility Generally poor in common solventsThe ethoxy group and the overall bulkiness of the monomer could enhance solubility in organic solvents, improving processability.
Morphology Can form nanofibers, nanorods, etc.The specific structure of the monomer would influence intermolecular interactions and the self-assembly of polymer chains, affecting the final morphology mdpi.com.
Optical Properties Exhibits distinct absorption bands related to its oxidation stateSubstituents would alter the electronic transitions, shifting the absorption and emission spectra.

This table is illustrative and based on established principles of polymer chemistry. The specific outcomes would require experimental verification.

Chemo-sensors and Molecular Probes (for non-biological detection)

The development of chemo-sensors and molecular probes often relies on molecules that exhibit a change in a measurable property, such as fluorescence, upon interaction with a specific analyte. While there is no specific research detailing the use of this compound as a chemo-sensor, the broader class of aromatic amines and related structures shows significant promise in this area. For example, acylhydrazone-based sensors, which contain N-aryl functionalities, have been developed for the selective fluorescent detection of metal ions like Th(IV) and VO(II) mdpi.com. The sensing mechanism often involves the coordination of the target ion with heteroatoms in the sensor molecule, leading to a change in its electronic structure and, consequently, its fluorescence emission. The nitrogen and oxygen atoms within this compound, along with its fluorinated aromatic ring, provide potential sites for interaction with various analytes, suggesting that it or its derivatives could be explored for the development of new molecular probes for non-biological detection.

Ligand Design in Catalysis

The molecular architecture of this compound, which combines an N-arylbenzylamine core with strategically placed functional groups, presents significant potential for its application as a ligand or a ligand precursor in catalysis. The inherent structural and electronic properties of this compound can be leveraged to design catalysts for a variety of chemical transformations.

The N-arylbenzylamine framework is a versatile scaffold for developing ligands. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, a fundamental requirement for a ligand. The reactivity and coordination properties of this nitrogen can be modulated by the electronic effects of the substituents on both aromatic rings.

Structural Features Influencing Ligand Design:

The potential of this compound as a catalytic ligand is underpinned by several key structural features:

N-Arylbenzylamine Core: This central motif provides a nitrogen donor atom for coordination to a metal. The steric and electronic environment around this nitrogen can be fine-tuned.

Ethoxy Group: Located at the para-position of the aniline ring, the electron-donating nature of the ethoxy group increases the electron density on the aniline ring and, consequently, on the nitrogen atom. This enhanced electron density can strengthen the coordination of the nitrogen to a metal center, potentially improving the stability and reactivity of the resulting catalyst.

Fluorophenyl Group: The fluorine atom at the para-position of the benzyl (B1604629) ring is an electron-withdrawing group. This can influence the electronic properties of the ligand and its interaction with a metal center. The presence of fluorine can also introduce non-covalent interactions that may play a role in the stereoselectivity of a catalytic reaction. researchgate.net

Potential Functionalization for Advanced Ligand Synthesis:

While this compound can act as a monodentate ligand through its nitrogen atom, its true potential lies in its functionalization to create more complex, multidentate ligands. Such ligands, often referred to as chelating ligands, can form more stable complexes with metal centers and offer greater control over the catalytic process. purdue.edu The development of bidentate N,N-ligands, for instance, has been shown to be effective in manganese-catalyzed reactions. rsc.org

Potential functionalization strategies for this compound could involve the introduction of additional donor groups at various positions on its molecular framework. For example, ortho-lithiation of the aniline ring followed by reaction with an appropriate electrophile could introduce a phosphine (B1218219), another nitrogen-containing group, or an oxygen-containing group. This would result in the formation of bidentate or even tridentate ligands, which are highly sought after in catalysis. researchgate.net The synthesis of N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating properties and their ability to form robust metal complexes, could also be explored starting from derivatives of this compound. nih.govresearchgate.net

The following table illustrates hypothetical functionalizations of the this compound scaffold to generate different types of ligands and their potential applications in catalysis, based on established principles of ligand design.

Ligand Type Functionalization Strategy Potential Metal Complex Potential Catalytic Application
MonodentateDirect coordination via the nitrogen atom.Palladium, Rhodium, CopperCross-coupling reactions, hydroformylation.
Bidentate (N,P)Introduction of a phosphine group at the ortho-position of the aniline ring.Palladium, Nickel, RhodiumAsymmetric hydrogenation, cross-coupling.
Bidentate (N,N)Introduction of a pyridyl or imine group at the ortho-position of the aniline ring.Copper, Iron, ManganeseOxidation reactions, atom transfer radical polymerization. rsc.org
Pincer (N,N,N)Introduction of two coordinating nitrogen arms on the aniline ring.Palladium, Platinum, RutheniumDehydrogenation reactions, C-H activation.

Research Findings on Related Systems:

The following table summarizes research findings on the catalytic applications of ligands that are structurally related to this compound, underscoring its potential in the field.

Catalyst System Ligand Type Catalytic Reaction
Palladium(II) ComplexesPyridine imine and bipyridine imine ligandsHeck and Sonogashira couplings mdpi.com
Copper(I) ComplexesBidentate hydrazone-pyridine ligandsN-arylation of benzimidazoles and indoles rsc.org
Manganese ComplexesImidazole-based N,N-bidentate ligandsDirect coupling of nitriles with alcohols rsc.org
Palladium(II) ComplexesSulfoxide-2-hydroxypyridine (SOHP) ligandsγ-C(sp3)−H Arylation of primary aliphatic amines chemrxiv.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the analysis. acs.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly suitable technique for the analysis of N-substituted anilines, as it avoids the need for derivatization, which is often required for gas chromatography. chromatographyonline.comthermofisher.com Method development would focus on reversed-phase chromatography, where the non-polar nature of the compound allows for strong retention on a C18 or similar stationary phase.

A typical HPLC method would involve an isocratic or gradient elution. For instance, a mobile phase consisting of acetonitrile (B52724) and water (or a buffer solution) would be effective. sielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores. acs.org The selection of the optimal wavelength, likely around 254 nm or 280 nm, would be determined by acquiring a UV spectrum of the pure compound. acs.org For enhanced sensitivity and automation, on-line Solid-Phase Extraction (SPE) can be coupled with HPLC, allowing for pre-concentration of the analyte from dilute samples. chromatographyonline.comthermofisher.com

Table 1: Representative HPLC Parameters for Analysis of Aniline (B41778) Derivatives

Parameter Typical Condition Purpose
Column Reversed-Phase C18, e.g., Acclaim™ 120 C18 (4.6 x 150 mm, 5 µm) chromatographyonline.com Separates the analyte from other components based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Acetonitrile/Buffer (e.g., phosphate (B84403) or acetate) acs.orgsielc.comrsc.org Elutes the compound from the column. The ratio determines the retention time.
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition, while gradient changes over time for complex mixtures.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time.
Detector UV/Vis or Diode Array Detector (DAD) acs.orgchromatographyonline.com Detects the compound as it elutes based on its absorbance of UV light.
Detection Wavelength ~254 nm or determined by UV scan Wavelength at which the compound has maximum absorbance for highest sensitivity.

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

This table presents typical starting conditions for method development based on established procedures for aniline derivatives.

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful tool for analyzing aniline derivatives, particularly when coupled with a mass spectrometer. epa.govosti.gov Due to the polarity and potential for thermal degradation of aniline compounds, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, though direct analysis is also possible. chromatographyonline.comthermofisher.com However, for a secondary amine like this compound, direct injection onto a suitable capillary column is often feasible.

A non-polar or mid-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5MS or SE-54), is generally effective. epa.govmdpi.com The use of a nitrogen-phosphorus detector (NPD) can offer excellent selectivity and sensitivity for nitrogen-containing compounds like this aniline derivative. epa.gov

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

Parameter Typical Condition Purpose
Column Capillary Column, e.g., DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) osti.govmdpi.com Separates compounds based on their boiling points and interaction with the stationary phase.
Carrier Gas Helium or Hydrogen at ~1 mL/min osti.gov Transports the vaporized sample through the column.
Injector Temperature 250 - 280 °C osti.gov Ensures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., start at 50°C, ramp to 300°C) osti.govmdpi.com Separates compounds with different boiling points by gradually increasing the column temperature.
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov NPD provides selective detection of nitrogen compounds. MS provides identification based on mass.

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

This table presents typical starting conditions for method development based on established procedures for aniline and related compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. thieme.deniscpr.res.in By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. researchgate.net

The choice of mobile phase (eluent) is critical and is determined by the polarity of the compounds. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used. niscpr.res.in The ideal mobile phase will result in a clear separation between the spots of the starting materials and the desired product, with the product having a distinct Retention Factor (Rf) value. Visualization of the spots can be achieved under UV light (254 nm), due to the aromatic nature of the compound, or by using a chemical staining agent. niscpr.res.innih.gov

Spectrophotometric and Spectrofluorometric Assays for Quantification

While chromatography is preferred for separation, spectrophotometric methods can be developed for the simple and rapid quantification of this compound in solution, provided it is the only absorbing species present. The method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the compound. A calibration curve would be generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net

For certain aromatic amines, derivatization reactions can be employed to form a colored complex, allowing for quantification in the visible range, which can reduce interference from other UV-absorbing compounds. nih.govacs.org For example, reactions with reagents like p-benzoquinone or Fe(III)-ferrozine have been used for the spectrophotometric determination of some aromatic amines. nih.govacs.org Spectrofluorometric methods, which measure emitted fluorescence, could also be developed if the compound exhibits native fluorescence or can be derivatized with a fluorogenic reagent, often providing higher sensitivity than absorbance-based methods.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification

For the highest sensitivity and specificity, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are the methods of choice. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing non-volatile compounds like this compound in complex matrices, such as in environmental samples or for in vitro metabolism studies. nih.govmdpi.com The LC system separates the compound of interest, which is then ionized (e.g., by Electrospray Ionization, ESI) and introduced into the mass spectrometer. youtube.com The MS provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the compound's identity. Tandem mass spectrometry (LC-MS/MS) can further fragment the ion to provide structural information, which is invaluable for identifying metabolites where the core structure has been modified. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds and provides robust identification based on both retention time and the compound's unique mass spectral fragmentation pattern. osti.govepa.gov The electron ionization (EI) source generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which can be compared against spectral libraries for confident identification. youtube.com GC-MS is a standard method for the definitive identification of aniline derivatives in various samples. epa.gov

Sample Preparation Strategies for Analytical Measurements

Effective sample preparation is a critical step to ensure accurate and reproducible analytical results. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. epa.govhep.com.cn

For solid samples, an initial solvent extraction is typically required. For aqueous samples, such as wastewater or biological fluids, Liquid-Liquid Extraction (LLE) is a common technique. The aqueous sample is typically made alkaline (e.g., pH 11) to ensure the aniline derivative is in its neutral, non-protonated form, which increases its solubility in an organic solvent like methylene (B1212753) chloride or diethyl ether. acs.orgepa.gov The organic extract is then concentrated before analysis. prepchem.com

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. thermofisher.com For aniline derivatives, a reversed-phase sorbent (like C18) or a polymeric sorbent can be used. The sample is passed through the SPE cartridge, where the analyte is retained. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. hep.com.cn This technique is highly amenable to automation, especially when configured as an on-line system directly coupled to an HPLC. chromatographyonline.comthermofisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-[(4-fluorophenyl)methyl]aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-ethoxy-aniline and 4-fluorobenzaldehyde, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from methyl tert-butyl ether/hexane (as in , compound 11) improves purity. Characterization via 1H^1H-NMR and IR spectroscopy confirms structural integrity, with key signals including the ethoxy group (~1.3 ppm for CH3_3, ~4.0 ppm for OCH2_2) and the fluorophenyl moiety (~7.2–7.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., ethoxy, fluorophenyl groups).
  • IR Spectroscopy : Stretching vibrations for N–H (~3400 cm1^{-1}), C–O (~1250 cm1^{-1}), and C–F (~1100 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~274.14 g/mol).
    Cross-referencing with databases like NIST ( ) ensures spectral accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : As a substituted aniline, it may exhibit toxicity. Use fume hoods, nitrile gloves, and lab coats. Store at –20°C in airtight containers (see for benzidine safety analogs). Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence reactivity in further derivatization?

  • Methodological Answer : The electron-donating ethoxy group activates the aniline ring toward electrophilic substitution, while the electron-withdrawing fluorine on the benzyl group directs reactivity to specific positions. Computational modeling (DFT) can predict regioselectivity, validated experimentally via Suzuki coupling or nitration reactions. Compare with analogs like 4-methoxy derivatives ( ) to isolate substituent effects .

Q. How can crystallographic data resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Polymorphs or solvates may cause melting point variations. Single-crystal X-ray diffraction (using SHELXL, ) determines the precise molecular conformation and packing. For example, if melting points differ between studies (e.g., 93–94°C in vs. other reports), crystallography identifies whether differences stem from crystal lattice variations or impurities .

Q. What strategies address contradictions in 1H^1H-NMR integration ratios for complex splitting patterns?

  • Methodological Answer : Use hyphenated techniques like LC-NMR to isolate impurities. For overlapping signals, 2D NMR (COSY, HSQC) clarifies coupling interactions. For instance, the benzyl CH2_2 protons may split into a doublet (J = 12–14 Hz) due to coupling with the aromatic fluorine (). Compare with deuterated solvents to eliminate solvent interference .

Q. Can this compound serve as a precursor for bioactive molecules, and how can its activity be validated?

  • Methodological Answer : It is a potential intermediate for inhibitors (e.g., sulfonamide derivatives in ) or fluorinated pharmaceuticals. Functionalize via sulfonation or alkylation, then screen for bioactivity using enzyme assays (e.g., kinase inhibition). SAR studies can optimize substituents (e.g., replacing ethoxy with methoxy, ) to enhance binding affinity .

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4-ethoxy-N-[(4-fluorophenyl)methyl]aniline
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4-ethoxy-N-[(4-fluorophenyl)methyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.